molecular formula C12H14BCl2FO2 B6302304 2,5-Dichloro-3-fluorophenylboronic acid pinacol ester CAS No. 2121515-31-7

2,5-Dichloro-3-fluorophenylboronic acid pinacol ester

Cat. No. B6302304
CAS RN: 2121515-31-7
M. Wt: 291.0 g/mol
InChI Key: ZCMPMBAVYSVJMA-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-fluorophenylboronic acid pinacol ester is a compound that falls under the category of boronic esters . The synthetically versatile pinacol boronic ester group (Bpin) is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The Bpin group is generally perceived to be a sterically bulky substituent, but it has a surprisingly small A-value . The percent buried volume seems to give a more accurate indication of the size of the Bpin moiety, which is somewhere between a primary and secondary alkyl group .


Physical And Chemical Properties Analysis

The molecular formula of 2,5-Dichloro-3-fluorophenylboronic acid pinacol ester is C12H14BCl2FO2. Its molecular weight is 291.0 g/mol.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound can be used in the protodeboronation of alkyl boronic esters utilizing a radical approach. This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Hydrolysis

The compound is susceptible to hydrolysis. The kinetics of this reaction is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Functionalizing Deboronation

In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed. However, this compound can be used in the functionalizing deborononation of alkyl boronic esters .

Anti-Markovnikov Alkene Hydromethylation

Paired with a Matteson–CH2– homologation, the protodeboronation of this compound allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

C–C-Coupling/Protodeboronation Strategy

An elegant C–C-coupling/protodeboronation strategy was introduced, in which the protodeboronation of this compound was achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of an oxidizing agent .

Future Directions

The use of boronic esters, including 2,5-Dichloro-3-fluorophenylboronic acid pinacol ester, in organic synthesis is a rapidly evolving field. Future research may focus on developing more efficient synthesis methods, exploring new reactions, and expanding their applications in drug design and delivery .

properties

IUPAC Name

2-(2,5-dichloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMPMBAVYSVJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BCl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-fluorophenylboronic acid pinacol ester

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